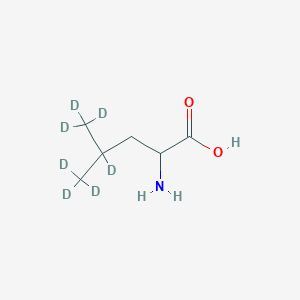
DL-Leucine-d7 (iso-propyl-d7)
Descripción general
Descripción
DL-Leucine-d7 (iso-propyl-d7) is the labelled analogue of Leucine . It is also known as DL-Leucine-4,5,5,5,6,6,6-D7 .
Synthesis Analysis
The compound is stable if stored under recommended conditions .Molecular Structure Analysis
The molecular formula of DL-Leucine-d7 (iso-propyl-d7) is C6H13NO2 . The molecular weight is 138.22 g/mol . The IUPAC name is 2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid . The InChI is 1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D .Aplicaciones Científicas De Investigación
Analytical Method Development
- A method was developed for determining d- and l-isomers of leucine in human plasma using high-performance liquid chromatography tandem mass spectrometry, which included the discrimination of dl-leucine from its isomers using dl-leucine-d7 (Sugimoto, Kakehi, & Jinno, 2015).
Molecular Evolution and Synthesis
- The stereospecificity of dipeptide syntheses using DL-alanine, DL-leucine, DL-methionine, DL-phenylalanine, and DL-valine as substrates was studied, contributing to understanding molecular evolution (Kricheldorf, Au, & Mang, 2009).
Role in Generating Peptides
- DL-Leucine-thioethyl esters (LeuSEt), tagged with deuterium atoms, were used in polycondensation studies to investigate the generation of isotactic peptides and co-peptides in water, significant for understanding peptide formation in early biological evolution (Illos, Clodic, Bolbach, Weissbuch, & Lahav, 2010).
Enzymatic Synthesis and Isolation
- D-amino acid production from racemic amino acids, including leucine, was achieved using Proteus vulgaris as a biocatalyst, demonstrating an efficient method to isolate D-isomers (Takahashi, Furui, & Shibatani, 1997).
Study of Homochiral Peptides
- Investigations on the formation of homochiral peptides from DL-leucine in aqueous solutions contributed to the understanding of biochirogenesis, the emergence of homochirality in biological molecules (Illos, Bisogno, Clodic, Bolbach, Weissbuch, & Lahav, 2008).
Enzymatic Oxidation for Synthesis
- An efficient and selective enzymatic oxidation system was developed for the synthesis of enantiomerically pure D-tert-leucine from racemic DL-tert-leucine, demonstrating a practical approach for obtaining pure enantiomers (Hummel, Kuzu, & Geueke, 2003).
Biosynthesis and Metabolism Studies
- Research on the biosynthesis of branched-chain amino acids in Salmonella typhimurium used analogs like 5′,5′,5′-Trifluoro-dl-leucine to study regulatory mutants, providing insights into the regulation of amino acid biosynthesis (Calvo, Freundlich, & Umbarger, 1969).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-UAVYNJCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(C(=O)O)N)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucine-d7 (iso-propyl-d7) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole](/img/structure/B1428244.png)

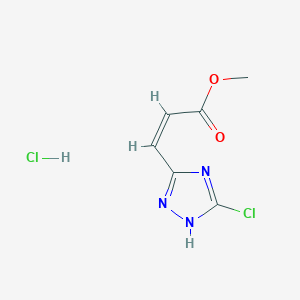
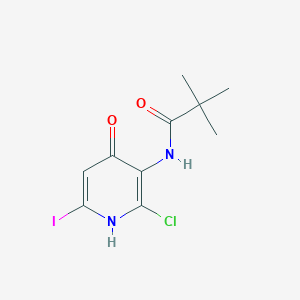


![(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B1428255.png)
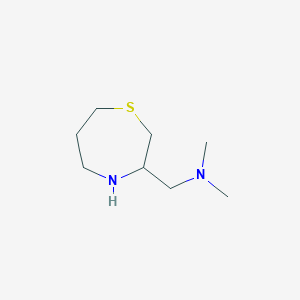
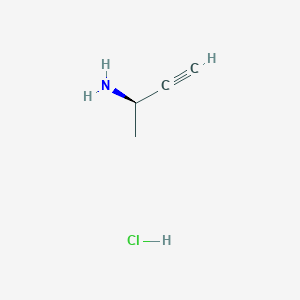
![5-Chloro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1428261.png)
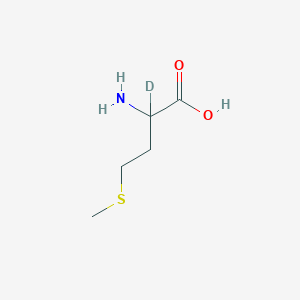
![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}-5-bromopyridine-3-carboxylate](/img/structure/B1428263.png)
![2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide](/img/structure/B1428265.png)
